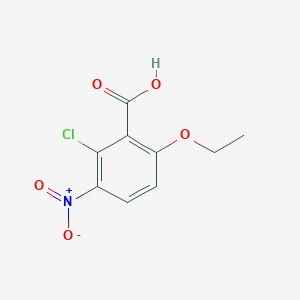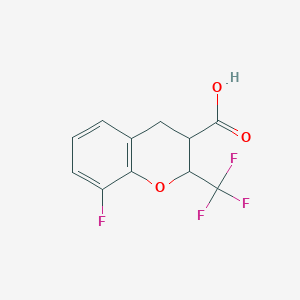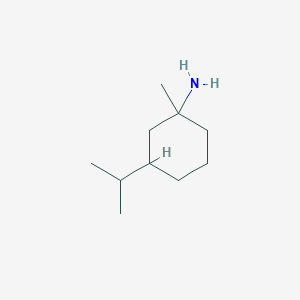
1-Methyl-3-(propan-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(propan-2-yl)cyclohexan-1-amine is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with an amine functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Substitution Reactions:
Amination: The amine group can be introduced through reductive amination, where a ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation and alkylation processes, followed by purification steps such as distillation and crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amides, sulfonamides
Applications De Recherche Scientifique
1-Methyl-3-(propan-2-yl)cyclohexan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and physiological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: A monoterpenoid with a similar cyclohexane ring structure, used for its cooling and soothing properties.
Cyclohexylamine: A simpler amine derivative of cyclohexane, used in various industrial applications.
Uniqueness
1-Methyl-3-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexane ring with methyl, isopropyl, and amine groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8(2)9-5-4-6-10(3,11)7-9/h8-9H,4-7,11H2,1-3H3 |
Clé InChI |
YHALBCMLPLKDGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC(C1)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207950.png)
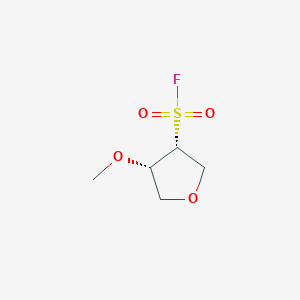

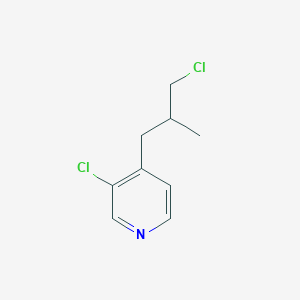
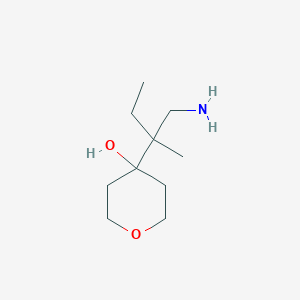
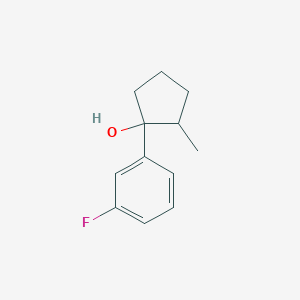
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)
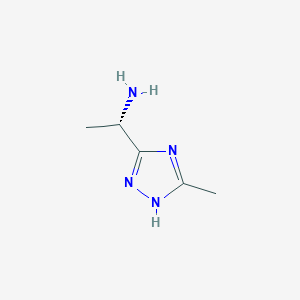

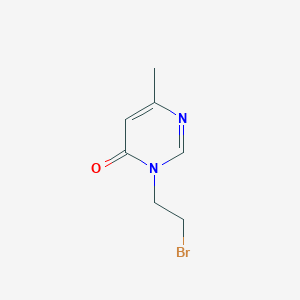
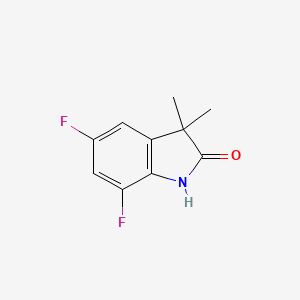
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
